molecular formula C16H12BrN3 B11361846 N-(4-bromophenyl)-6-phenylpyrimidin-4-amine

N-(4-bromophenyl)-6-phenylpyrimidin-4-amine

Cat. No.: B11361846
M. Wt: 326.19 g/mol
InChI Key: KUWUIZHMVMKUMT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-phenylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-phenylpyrimidin-4-amine typically involves the reaction of 4-bromoaniline with 6-phenylpyrimidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products such as N-(4-bromophenyl)-6-phenylpyrimidin-4-oxide.

    Reduction Reactions: Reduced products such as this compound derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-6-phenylpyrimidin-4-oxide
  • N-(4-bromophenyl)-6-phenylpyrimidin-4-carboxamide
  • N-(4-bromophenyl)-6-phenylpyrimidin-4-thiol

Uniqueness

N-(4-bromophenyl)-6-phenylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups on the pyrimidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

N-(4-bromophenyl)-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C16H12BrN3/c17-13-6-8-14(9-7-13)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H,18,19,20)

InChI Key

KUWUIZHMVMKUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)Br

Origin of Product

United States

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